molecular formula C23H25N3O3 B14963573 N-{1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-4-methylbenzamide

N-{1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-4-methylbenzamide

Cat. No.: B14963573
M. Wt: 391.5 g/mol
InChI Key: YDQMKMCNKRDDQL-UHFFFAOYSA-N
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Description

N-{1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-4-methylbenzamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a methoxyphenyl group, and a cyclohexyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-4-methylbenzamide typically involves the condensation of appropriate carboxylic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and short reaction times.

Industrial Production Methods

Industrial production of benzamide derivatives, including this compound, often employs high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

N-{1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include phenolic derivatives, amine derivatives, and substituted aromatic compounds, which can be further utilized in various applications .

Mechanism of Action

The mechanism of action of N-{1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-4-methylbenzamide involves its interaction with molecular targets such as the NMDA receptor. The compound acts as a high-affinity ligand, modulating the receptor’s activity and influencing neurotransmission. This interaction is crucial for its potential therapeutic effects in neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-4-methylbenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its oxadiazole ring, in particular, contributes to its stability and versatility in various applications .

Properties

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

N-[1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl]-4-methylbenzamide

InChI

InChI=1S/C23H25N3O3/c1-16-6-8-18(9-7-16)21(27)25-23(14-4-3-5-15-23)22-24-20(26-29-22)17-10-12-19(28-2)13-11-17/h6-13H,3-5,14-15H2,1-2H3,(H,25,27)

InChI Key

YDQMKMCNKRDDQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2(CCCCC2)C3=NC(=NO3)C4=CC=C(C=C4)OC

Origin of Product

United States

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